molecular formula C12H13ClN2O2 B1462710 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride CAS No. 444721-88-4

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride

Cat. No.: B1462710
CAS No.: 444721-88-4
M. Wt: 252.69 g/mol
InChI Key: ZHZSMNDMSZRVEA-UHFFFAOYSA-N
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Description

The compound “1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride” is a type of pyridoindole . Pyridoindoles are used in the study of neurodegenerative diseases and have been found to have potent activities against fibroblast growth factor receptors (FGFRs) .


Synthesis Analysis

The synthesis of pyridoindoles involves a sequential coupling reaction initiated by C–H activation and aza-Michael addition . This results in the formation of one C–C bond and one C–N bond .


Molecular Structure Analysis

The molecular formula of the compound is C11H12N2 . It has an average mass of 172.226 Da and a mono-isotopic mass of 172.100052 Da .


Chemical Reactions Analysis

The chemical reactions involving pyridoindoles are initiated by C–H activation and aza-Michael addition . This leads to the formation of one C–C bond and one C–N bond .


Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.6±3.0 kJ/mol and a flash point of 166.5±25.1 °C .

Mechanism of Action

Pyridoindoles have been found to have potent activities against FGFRs . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Biochemical Analysis

Biochemical Properties

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell growth and differentiation . The interaction between this compound and c-Met kinase occurs primarily in the hydrophobic region of the enzyme .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . Additionally, it affects gene expression by inhibiting the activity of specific transcription factors involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the c-Met kinase site, inhibiting its activity and thereby preventing downstream signaling pathways that promote cell proliferation . Additionally, it modulates gene expression by affecting the activity of transcription factors involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits moderate antiproliferative activity, while higher doses result in more pronounced effects . At very high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides, which are essential for cell growth and proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is critical for its biological activity, as it needs to reach specific targets within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with signaling proteins .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c15-12(16)8-3-1-2-7-9-6-13-5-4-10(9)14-11(7)8;/h1-3,13-14H,4-6H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZSMNDMSZRVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444721-88-4
Record name 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride
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1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride
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1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride
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1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride
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1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride
Reactant of Route 6
1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride

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